Edtmp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

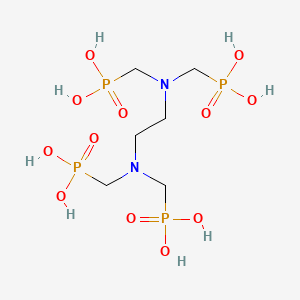

Ethylenediamine tetra(methylene phosphonic acid) is a phosphonic acid with the chemical formula C₆H₂₀N₂O₁₂P₄. It is known for its chelating and anti-corrosion properties. Ethylenediamine tetra(methylene phosphonic acid) is the phosphonate analog of ethylenediaminetetraacetic acid and is classified as a nitrogenous organic polyphosphonic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylenediamine tetra(methylene phosphonic acid) can be synthesized using ethylene glycol as an intermediate. The process involves the reaction of ethylene glycol with phosphorus trichloride to form ethylene glycol chlorophosphonate, which then reacts with ethylenediamine to produce phosphonic acid. Another method involves the nucleophilic addition of formaldehyde to ethylenediamine to form hydroxymethylamine, which is then esterified with the hydrolysis product of phosphorus trichloride .

Industrial Production Methods

In industrial settings, ethylenediamine tetra(methylene phosphonic acid) is typically produced as its sodium salt, which exhibits good solubility in water. The industrial production involves the same synthetic routes but on a larger scale, ensuring the product’s purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylenediamine tetra(methylene phosphonic acid) undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal ions.

Substitution: It can undergo substitution reactions where its phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Chelation: Common reagents include metal ions such as calcium, iron, and samarium. The reactions typically occur in aqueous solutions at room temperature.

Oxidation and Reduction: Reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Substitution: Reagents include various alkylating agents and conditions typically involve mild temperatures and neutral pH.

Major Products Formed

Chelation: Metal complexes such as calcium ethylenediamine tetra(methylene phosphonate) and iron ethylenediamine tetra(methylene phosphonate).

Oxidation and Reduction: Oxidized or reduced forms of ethylenediamine tetra(methylene phosphonic acid) and its derivatives.

Substitution: Substituted phosphonic acid derivatives.

Applications De Recherche Scientifique

Ethylenediamine tetra(methylene phosphonic acid) has a wide range of applications in scientific research:

Mécanisme D'action

Ethylenediamine tetra(methylene phosphonic acid) exerts its effects primarily through chelation. It forms stable complexes with metal ions, which can inhibit the formation of scale and corrosion. In medical applications, such as with samarium-153 ethylenediamine tetra(methylene phosphonate), the compound targets areas of high bone turnover, concentrating in regions with metastatic tumors. The radioactive samarium emits beta particles, which help relieve pain by irradiating the tumor sites .

Comparaison Avec Des Composés Similaires

Ethylenediamine tetra(methylene phosphonic acid) is often compared with other chelating agents such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for their chelating properties, but ethylenediamine tetra(methylene phosphonic acid) has a higher affinity for certain metal ions and better stability under high temperatures.

Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): Similar to ethylenediamine tetra(methylene phosphonic acid), but with an additional amine group, providing different chelation properties.

Nitrilotri(methylene phosphonic acid) (NTMP): A simpler structure with fewer phosphonic acid groups, resulting in different chelation behavior.

Ethylenediamine tetra(methylene phosphonic acid) is unique in its combination of high chelation efficiency, stability under various conditions, and versatility in applications across different fields.

Activité Biologique

Introduction

Ethylenediaminetetramethylene phosphonate (EDTMP) is a phosphonate compound that has garnered attention for its biological activity, particularly in the context of radiopharmaceuticals for treating bone metastases. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, and therapeutic efficacy based on diverse research findings.

Pharmacokinetic Studies

Pharmacokinetic studies of this compound have demonstrated its ability to localize in bone tissues effectively. For instance, studies involving the radiolabeled compounds such as Samarium-153-EDTMP (153Sm-EDTMP) and Holmium-166-EDTMP (166Ho-EDTMP) reveal crucial insights into their biological half-lives and clearance rates.

- Samarium-153-EDTMP : The biological half-life in the skeleton was found to be approximately 520 hours. The rapid clearance from blood and urine was observed, indicating a high affinity for skeletal tissues .

- Holmium-166-EDTMP : In comparative studies, 166Ho-EDTMP exhibited significant bone accumulation (>70%) within 48 hours post-administration, with minimal retention in non-target organs such as the liver and kidneys .

Biodistribution Data

The biodistribution of this compound compounds has been extensively studied in animal models. A summary of key findings is presented in the table below:

| Compound | Organ Accumulation (%) | Time Points Post-Injection (h) |

|---|---|---|

| 153Sm-EDTMP | Bone: >70% | 2, 4, 24 |

| Liver: <1% | 2, 4, 24 | |

| Kidney: Low | 2, 4, 24 | |

| 166Ho-EDTMP | Bone: >70% | 2, 4, 24 |

| Liver: Negligible | 2, 4, 24 | |

| Kidney: Low | 2, 4, 24 |

These results indicate that this compound derivatives are primarily retained in bone tissues while minimizing exposure to other organs.

Case Studies

Several clinical studies have highlighted the efficacy of this compound-based radiopharmaceuticals in managing pain associated with bone metastases:

- Samarium-153-EDTMP in Cancer Patients : In a clinical trial involving patients with painful bone metastases, multiple doses of 153Sm-EDTMP were administered. The study reported significant pain relief in a majority of patients with a favorable safety profile. The average platelet nadir was monitored post-administration to assess hematological toxicity .

- Holmium-166-EDTMP Efficacy : Another study evaluated the therapeutic potential of Holmium-166-labeled this compound in patients with advanced cancer. Results indicated substantial pain reduction and improved quality of life metrics among participants treated with this radiopharmaceutical .

The mechanism by which this compound exerts its therapeutic effects involves selective targeting of osteoblastic lesions associated with metastatic disease. The phosphonate structure allows for strong binding to hydroxyapatite in bone tissue, facilitating localized radiation therapy while sparing surrounding healthy tissues.

Propriétés

Numéro CAS |

15142-96-8 |

|---|---|

Formule moléculaire |

C6H14N2Na6O12P4 |

Poids moléculaire |

568.02 g/mol |

Nom IUPAC |

hexasodium;hydroxy-[[2-[[hydroxy(oxido)phosphoryl]methyl-(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C6H20N2O12P4.6Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;6*+1/p-6 |

Clé InChI |

OEKKAQBZZLRNMB-UHFFFAOYSA-H |

SMILES canonique |

C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.